molecular formula C20H24FN7O B2859021 1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3,3-dimethylbutan-1-one CAS No. 920227-04-9

1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3,3-dimethylbutan-1-one

Cat. No.: B2859021
CAS No.: 920227-04-9
M. Wt: 397.458
InChI Key: ZPSQMGVSFLSCPS-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups including a triazolopyrimidine ring, a piperazine ring, and a ketone group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement of these groups in the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, and stability would be influenced by the functional groups present in the molecule .

Scientific Research Applications

Synthesis and Biological Activity

A series of compounds, including those with structures similar to the specified chemical, have been prepared and evaluated for various biological activities. For instance, compounds displaying 5-HT2 antagonist activity were synthesized, highlighting the potential use of such chemicals in the development of treatments for disorders associated with the serotonin system (Watanabe et al., 1992). Similarly, derivatives with potential antihypertensive effects have been created, showcasing the role of these compounds in cardiovascular research (Bayomi et al., 1999).

Antimicrobial and Antitumor Potential

The antimicrobial and antitumor potential of derivatives has been explored, with some compounds exhibiting moderate effects against bacterial and fungal species, indicating their potential in the development of new antimicrobial agents (Abdel‐Aziz et al., 2008). Additionally, the synthesis of new thiophene-based heterocycles demonstrated antimicrobial activities, suggesting a path for the creation of novel antimicrobial treatments (Mabkhot et al., 2016).

Enhancement of Antibacterial Properties

The enhancement of antibacterial properties through the synthesis of novel derivatives, such as 8-fluoro Norfloxacin and its piperazinyl derivatives, points to the chemical's relevance in addressing bacterial resistance, a growing concern in medical science (Sunduru et al., 2011).

Non-opiate Antinociceptive Agents

The exploration of compounds as non-opiate antinociceptive agents indicates the potential application of these chemicals in pain management, offering alternatives to opioid analgesics and contributing to the development of safer pain relief methods (Viaud et al., 1995).

Safety and Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activity .

Properties

IUPAC Name

1-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-3,3-dimethylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN7O/c1-20(2,3)12-16(29)26-7-9-27(10-8-26)18-17-19(23-13-22-18)28(25-24-17)15-6-4-5-14(21)11-15/h4-6,11,13H,7-10,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPSQMGVSFLSCPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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